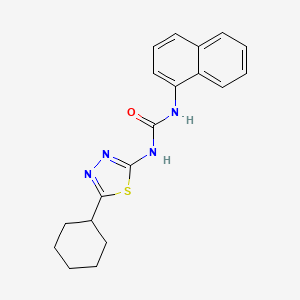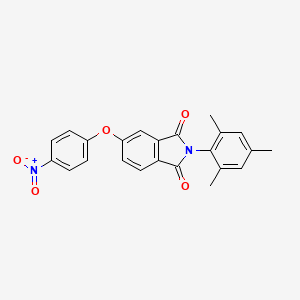
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea, also known as CTNU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTNU is a derivative of thiadiazole, which is a heterocyclic compound containing a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom.
作用機序
The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, this compound has been shown to induce apoptosis by inhibiting the Akt/mTOR signaling pathway. Inflammatory responses are triggered by the activation of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound has been shown to inhibit the expression of COX-2 and iNOS, thereby reducing inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of pro-inflammatory cytokines, and the selective binding of metal ions. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9. Inflammatory responses are triggered by the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has been shown to inhibit the production of IL-1β and TNF-α, thereby reducing inflammation. The selective binding of metal ions by this compound results in a change in fluorescence intensity, which can be used for the detection of metal ions.
実験室実験の利点と制限
The advantages of using N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea in lab experiments include its high yield and purity, its potential applications in various fields, and its selective binding of metal ions. The limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea, including:
1. Further investigation of its mechanism of action in cancer cells and inflammatory responses.
2. Development of this compound derivatives with improved anticancer and anti-inflammatory activities.
3. Investigation of this compound as a potential fluorescent probe for the detection of metal ions in environmental and biological samples.
4. Study of this compound as a potential chiral selector in chromatography.
5. Investigation of the safety and efficacy of this compound in animal models and clinical trials.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using a suitable solvent and a catalyst, and has been extensively studied for its potential applications in medicinal chemistry, materials science, and analytical chemistry. This compound has been shown to induce apoptosis in cancer cells, inhibit pro-inflammatory cytokines, and selectively bind to metal ions. The future directions for the study of this compound include further investigation of its mechanism of action, development of this compound derivatives, investigation of this compound as a potential fluorescent probe and chiral selector, and study of its safety and efficacy in animal models and clinical trials.
合成法
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea involves the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine and 1-naphthyl isocyanate in the presence of a suitable solvent and a catalyst. The reaction yields this compound as a white crystalline solid with a high yield and purity. The synthesis of this compound has been optimized to produce large quantities of the compound for scientific research purposes.
科学的研究の応用
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
In materials science, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to certain metal ions, resulting in a change in fluorescence intensity. This property of this compound makes it a useful tool for the detection of metal ions in various applications.
In analytical chemistry, this compound has been investigated for its potential use as a chiral selector in chromatography. This compound has been shown to exhibit enantioselective recognition of certain chiral compounds, making it a useful tool for the separation and analysis of chiral compounds.
特性
IUPAC Name |
1-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c24-18(20-16-12-6-10-13-7-4-5-11-15(13)16)21-19-23-22-17(25-19)14-8-2-1-3-9-14/h4-7,10-12,14H,1-3,8-9H2,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARGQDWNXYTCKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(2-methyl-1H-indol-3-yl)methylene]amino}-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B6117463.png)
![1-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinol](/img/structure/B6117469.png)


![N-(2-hydroxycyclohexyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B6117487.png)
![2-[(2-methyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6117492.png)
![1-[5-(isopropylamino)-7,7-dimethyl-5,6,7,8-tetrahydro-2-quinazolinyl]-4-piperidinol](/img/structure/B6117505.png)
![1-(4-chlorophenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6117516.png)
![2-(cyclopropylamino)-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B6117517.png)
![4-{[(4-iodophenyl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B6117524.png)
![2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(3,4-dimethoxybenzyl)benzamide](/img/structure/B6117528.png)
![2-[4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6117529.png)
![7-(difluoromethyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6117534.png)
![5-[(4-cyclohexyl-1-piperazinyl)carbonyl]-1-(2-methoxybenzyl)-2-piperidinone](/img/structure/B6117555.png)
